molecular formula C9H15NS B1423771 (Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine CAS No. 1250599-64-4

(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine

Cat. No. B1423771
CAS RN: 1250599-64-4
M. Wt: 169.29 g/mol
InChI Key: ALZOQYQLEFEYAB-UHFFFAOYSA-N
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Description

“(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine” is a chemical compound . It is structurally related to methamphetamine, where the phenyl ring has been replaced by thiophene .


Synthesis Analysis

The synthesis of this compound involves several steps . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H11NS . The InChI code for this compound is 1S/C7H11NS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3 .


Chemical Reactions Analysis

This compound is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .


Physical And Chemical Properties Analysis

This compound is a liquid . The molecular weight of this compound is 141.24 .

Scientific Research Applications

Serotoninergic Activity

Thiophene derivatives have been studied for their affinity to serotoninergic receptors, particularly the 5-HT 1A receptor. This application is significant in the development of treatments for neurological disorders. For example, certain compounds have been assessed for in vitro affinity using radioligand binding assays in rat cerebral cortex membranes .

Antifungal Properties

Some thiophene compounds have demonstrated notable antifungal properties. Inhibition rates of specific thiophene derivatives against various fungi suggest potential applications in developing antifungal agents .

Organic Solar Cells

Thiophene-based molecules are being developed as electron donor materials for solution-processed organic solar cells. This application highlights the role of thiophene compounds in renewable energy technologies .

Anti-inflammatory Agents

Compounds containing a thiophene nucleus have shown diverse biological activities, including anti-inflammatory properties. This is crucial for the development of new medications to treat inflammation-related conditions .

Medicinal Chemistry

Thiophene-based analogs are a growing interest for scientists due to their potential as biologically active compounds. They are vital for medicinal chemists aiming to develop advanced compounds with various biological effects, which could include therapeutic applications .

Mechanism of Action

Like amphetamine and most of its analogues, this compound most likely functions as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent .

Safety and Hazards

This compound has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

properties

IUPAC Name

N-(1-thiophen-3-ylethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-7(2)10-8(3)9-4-5-11-6-9/h4-8,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZOQYQLEFEYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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